molecular formula C14H15NO B14625949 2-[2-(2-Methoxyphenyl)ethyl]pyridine CAS No. 58246-69-8

2-[2-(2-Methoxyphenyl)ethyl]pyridine

Cat. No.: B14625949
CAS No.: 58246-69-8
M. Wt: 213.27 g/mol
InChI Key: ODNSFNILOFFWLV-UHFFFAOYSA-N
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Description

2-[2-(2-Methoxyphenyl)ethyl]pyridine is a pyridine derivative featuring a 2-methoxyphenyl group connected to the pyridine ring via an ethyl linker. This structural motif confers unique electronic and steric properties, making it relevant in molecular switching applications and as a ligand in coordination chemistry. The methoxy group at the ortho position of the phenyl ring enhances electron-donating effects, while the ethyl chain provides conformational flexibility.

Properties

CAS No.

58246-69-8

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

2-[2-(2-methoxyphenyl)ethyl]pyridine

InChI

InChI=1S/C14H15NO/c1-16-14-8-3-2-6-12(14)9-10-13-7-4-5-11-15-13/h2-8,11H,9-10H2,1H3

InChI Key

ODNSFNILOFFWLV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CCC2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Methoxyphenyl)ethyl]pyridine can be achieved through several methods. One common approach involves the reaction of 2-bromoethylbenzene with 2-methoxypyridine in the presence of a palladium catalyst. This reaction typically occurs under mild conditions and results in the formation of the desired product through a cross-coupling mechanism .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Methoxyphenyl)ethyl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-(2-Methoxyphenyl)ethyl]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(2-Methoxyphenyl)ethyl]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit specific enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

2-(2-Methoxyphenyl)pyridine

  • Structure : Direct linkage of the 2-methoxyphenyl group to pyridine without an ethyl spacer.
  • Key Differences :
    • Conformational Flexibility : The absence of an ethyl linker restricts rotation, leading to a fixed dihedral angle between aromatic rings. In contrast, 2-[2-(2-Methoxyphenyl)ethyl]pyridine exhibits greater torsional freedom .
    • Molecular Switching : 2-(2-Methoxyphenyl)pyridine derivatives act as pH-triggered switches, undergoing unidirectional rotation (dihedral angle shifts from 180° to 0°) upon protonation. However, the ethyl spacer in the target compound may alter rotational energy barriers and switching efficiency .
  • Synthesis : Synthesized via aerobic C–N bond activation with yields up to 76%, compared to multi-step alkylation or coupling reactions required for the ethyl-linked derivative .

2-(2-Hydroxyphenyl)pyridine

  • Structure : Hydroxyl group replaces the methoxy substituent.
  • Key Differences: Hydrogen Bonding: The hydroxyl group forms intramolecular hydrogen bonds with pyridine nitrogen, stabilizing a planar conformation (dihedral angle ~0°). Protonation/deprotonation triggers rotation, similar to 2-(2-methoxyphenyl)pyridine .

Bipyridine Derivatives

  • Structure : Two pyridine rings directly linked.
  • Key Differences :
    • Unidirectionality : Bipyridines lack unidirectional switching due to symmetrical structures, whereas this compound derivatives achieve directional rotation when anchored to chiral scaffolds .
    • Metal Coordination : Bipyridines are widely used as ligands for metal complexes (e.g., Ir, Ru), while the ethyl-linked methoxyphenyl group in the target compound may alter coordination geometry and stability .

Positional Isomers (3-/4-Methoxyphenylpyridines)

  • Structure : Methoxy group at meta or para positions.
  • Key Differences :
    • Electronic Effects : Ortho substitution in the target compound induces stronger steric hindrance and electron-donating effects compared to meta/para isomers, influencing reactivity and photophysical properties .
    • Synthetic Yields : 2-(2-Methoxyphenyl)pyridine derivatives are synthesized in 41–76% yields, while positional isomers may require tailored conditions due to regioselectivity challenges .

Functional and Application-Based Comparisons

Molecular Switching Efficiency

Compound Rotational Barrier (kcal/mol) Dihedral Angle Range Unidirectionality
This compound Not reported Flexible (0°–180°) Achievable
2-(2-Methoxyphenyl)pyridine ~8–10 (B3LYP/6-31G*) 0° ↔ 180° Yes
Bipyridine N/A Symmetrical No

Pharmacological Potential

  • While this compound itself lacks reported bioactivity, structurally related compounds (e.g., dexmedetomidine derivatives with pyridine-piperazine motifs) show neuroprotective effects via α2A-adrenoceptor activation .
  • The methoxy group’s role in enhancing blood-brain barrier permeability is shared across analogs, but the ethyl spacer may reduce metabolic stability compared to direct aryl-linked compounds .

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